6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Overview
Description
6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a heterocyclic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone typically involves the halogenation of a pyridazinone precursor. Common synthetic routes may include:
Halogenation: Using bromine and chlorine reagents to introduce the bromo and chloro groups into the pyridazinone ring.
Cyclization: Forming the pyridazinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-dichloro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate, particularly in areas like anti-inflammatory or anticancer research.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3(2H)-pyridazinone: Lacks the bromo group but shares the pyridazinone core.
6-Bromo-3(2H)-pyridazinone: Lacks the chloro groups but has the bromo group and pyridazinone core.
Uniqueness
6-Bromo-4,5-dichloro-3(2H)-pyridazinone is unique due to the presence of both bromo and chloro substituents, which can influence its chemical reactivity and biological activity. This combination of substituents might confer specific properties that are not present in similar compounds.
Properties
IUPAC Name |
3-bromo-4,5-dichloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2O/c5-3-1(6)2(7)4(10)9-8-3/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXBFXGEDMRWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704465 | |
Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933041-14-6 | |
Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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